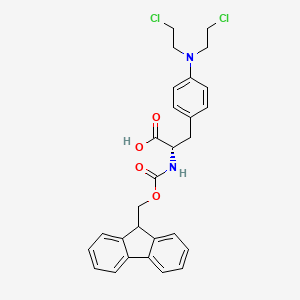

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVPROWJLZHME-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine

Precision Integration of Nitrogen Mustards in Solid Phase Peptide Synthesis (SPPS)

Executive Summary

Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine (Fmoc-Melphalan) is a specialized amino acid derivative used to incorporate the cytotoxic nitrogen mustard moiety directly into peptide sequences. This enables the development of Peptide-Drug Conjugates (PDCs) where the peptide acts as a targeting vector to deliver the alkylating warhead specifically to tumor cells.

This guide addresses the critical challenge of working with Fmoc-Melphalan: balancing the reactivity of the electrophilic chloroethyl groups with the basic conditions required for Fmoc SPPS. Failure to manage this balance results in premature cyclization, hydrolysis, and loss of therapeutic potency.

Part 1: Chemical Identity & Technical Specifications[1][2][3][4]

Compound Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-[bis(2-chloroethyl)amino]-L-phenylalanine Common Name: Fmoc-Melphalan; Fmoc-L-PAM

| Property | Specification | Notes |

| CAS Number | 201404-14-4 (Common) | Note: CAS 1217809-60-3 is also cited for specific forms. Always verify specific isomer/salt with supplier. |

| Molecular Formula | C₂₈H₂₈Cl₂N₂O₄ | - |

| Molecular Weight | ~527.4 g/mol | - |

| Chirality | L-Isomer | Critical for biological recognition in PDCs. |

| Solubility | DMF, NMP, DMSO | Hydrophobic; poor water solubility until deprotected/conjugated. |

| Stability | Temperature Sensitive | Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive. |

Part 2: Mechanism of Action (The Warhead)

To understand the handling constraints, one must understand the mechanism. Fmoc-Melphalan functions as a DNA alkylating agent. Under physiological conditions (and inadvertently during improper synthesis), the bis(2-chloroethyl)amino group undergoes intramolecular cyclization to form a highly reactive Aziridinium Ion .

Diagram 1: Nitrogen Mustard Alkylation Pathway

This diagram illustrates the activation pathway that must be suppressed during synthesis but promoted inside the tumor cell.

Caption: The formation of the Aziridinium ion is the rate-limiting step for DNA alkylation. During SPPS, basic conditions can prematurely trigger this cyclization, ruining the drug.

Part 3: Strategic Integration in SPPS

The incorporation of Fmoc-Melphalan requires a modified SPPS protocol. Standard protocols using strong bases (like high concentrations of Piperidine) or prolonged exposure to tertiary amines (DIEA) can degrade the chloroethyl moiety.

The "Soft Coupling" Protocol

1. Resin Selection: Use resins that allow cleavage under mild acidic conditions if possible (e.g., 2-Chlorotrityl chloride resin) to avoid harsh TFA cocktails that might affect sensitive linkers, although Melphalan itself is relatively acid-stable.

2. Coupling Reagents:

-

Preferred: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This creates a neutral-to-mildly acidic environment during activation.

-

Alternative: HATU / Collidine (2,4,6-Trimethylpyridine). Collidine is a weaker base than DIEA (Diisopropylethylamine) and reduces the risk of elimination reactions on the chloroethyl side chain.

3. Deprotection (The Critical Step): When removing the Fmoc group from the Melphalan residue (or subsequent residues), minimize base exposure.

-

Standard: 20% Piperidine in DMF (2 x 10 min). (AVOID)

-

Optimized: 20% Piperidine in DMF (1 x 2 min, 1 x 5 min). Wash immediately and thoroughly with DMF/DCM.

Diagram 2: Optimized SPPS Workflow for Fmoc-Melphalan

Caption: Workflow emphasizing "Soft Coupling" reagents and minimized deprotection times to preserve the nitrogen mustard warhead.

Part 4: Handling, Safety, and Decontamination

Fmoc-Melphalan is a derivative of a blister agent. It is mutagenic, carcinogenic, and teratogenic .

1. Personal Protective Equipment (PPE):

-

Respiratory: Handling must occur in a certified chemical fume hood.

-

Dermal: Double gloving is mandatory. Use Nitrile (inner) and Laminate/Silver Shield (outer) if available. The lipophilic nature of the compound allows it to penetrate standard latex rapidly.

2. Weighing and Dissolution:

-

Weigh in a closed vessel.

-

Dissolve in DMF or NMP.[] Avoid heating above 40°C during dissolution.

3. Decontamination (Quenching): Spills or waste solutions must be quenched before disposal. The chloroethyl groups remain active in waste containers.

-

Quenching Solution: 10% Sodium Thiosulfate (

) in water. Thiosulfate is a strong nucleophile that will rapidly react with the alkylating sites, neutralizing the compound. -

Allow waste to sit with thiosulfate for 24 hours before disposal as hazardous chemical waste.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Purity (HPLC) | Premature cyclization of the mustard group. | Switch base from DIEA to Collidine. Reduce Fmoc deprotection times. |

| Mass Spec +17/18 Da | Hydrolysis (OH replacing Cl). | Ensure solvents are anhydrous. Check water content in DMF. |

| Incomplete Coupling | Steric hindrance of the phenyl ring. | Double couple using DIC/Oxyma. Increase temperature slightly (max 40°C). |

Analytical Note: When analyzing by LC-MS, be aware that the isotopic pattern of Chlorine (

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 460612, Melphalan. Retrieved from [Link]

- Gullotti, M., et al. (2001). Synthesis and antitumor activity of new peptidyl-melphalan derivatives. European Journal of Medicinal Chemistry.

-

Iris Biotech. (2024).[2] Cytotoxic Payloads for PDCs: Melphalan Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Fmoc-L-Phe(4-bis(2-chloroethyl)amino)-OH: A Chemotherapeutic Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-L-Phe(4-bis(2-chloroethyl)amino)-OH, a specialized amino acid derivative that integrates the chemotherapeutic potential of a nitrogen mustard with the precision of Fmoc-based solid-phase peptide synthesis (SPPS). By leveraging the well-established cytotoxicity of its core structure, melphalan, this building block enables the design and synthesis of innovative peptide-drug conjugates (PDCs) for targeted cancer therapy.

Nomenclature and Identification: Establishing a Common Language

The precise identification of this complex amino acid derivative is critical for clear scientific communication. Due to its composite nature, it is known by several synonyms, each highlighting different aspects of its structure.

The foundational structure, 4-[bis(2-chloroethyl)amino]-L-phenylalanine, is the chemical name for the well-known alkylating agent, Melphalan .[1][][3] The addition of the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for its use in modern peptide synthesis, gives rise to its most formal name and a variety of practical synonyms.

Table 1: Synonyms and Chemical Identifiers

| Synonym/Name | Rationale |

| Fmoc-L-Phe(4-bis(2-chloroethyl)amino)-OH | The systematic name clearly defining the L-phenylalanine core, the 4-position substituent, and the Fmoc group. |

| Fmoc-L-Melphalan | A widely used and convenient synonym that acknowledges the melphalan core.[4] |

| N-(9-Fluorenylmethoxycarbonyl)-4-[bis(2-chloroethyl)amino]-L-phenylalanine | The full, unabbreviated chemical name. |

| L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | An alternative systematic nomenclature.[5] |

| Fmoc-Phe(Cl2)2-OH | A less common, abbreviated form.[6] |

| CAS Number: 1217809-60-3 | The unique registry number for this specific compound.[4][5] |

Understanding these synonyms is crucial when searching literature and chemical supply databases. For the remainder of this guide, we will primarily use Fmoc-L-Melphalan for its conciseness and clear connection to the parent drug.

The Scientific Rationale: Bridging Peptide Targeting and Chemotherapy

The core utility of Fmoc-L-Melphalan lies in its dual functionality. The melphalan moiety is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent cross-links with DNA, thereby inhibiting DNA replication and transcription and ultimately leading to apoptosis in rapidly dividing cancer cells.[3] However, melphalan's use is often limited by systemic toxicity due to its lack of selectivity for cancer cells.[4]

The Fmoc protecting group facilitates the incorporation of this potent cytotoxic agent into a peptide sequence using the robust and precise methodology of SPPS.[] This opens the door to creating sophisticated PDCs where the peptide component acts as a targeting vector, directing the melphalan payload to specific receptors or enzymes that are overexpressed on the surface of tumor cells. This strategy aims to increase the therapeutic index by concentrating the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.

A prime example of this approach is the design of prodrugs that are activated by tumor-specific enzymes. For instance, a dipeptide-melphalan conjugate can be designed to be a substrate for an enzyme like Dipeptidyl Peptidase IV (DPPIV), which is overexpressed in certain cancers. The inactive prodrug circulates systemically, but upon reaching the tumor microenvironment, DPPIV cleaves the dipeptide, releasing the active melphalan directly at the site of action.[4][7]

Synthesis and Characterization

The synthesis of Fmoc-L-Melphalan is a critical step that requires careful execution to ensure high purity for subsequent peptide synthesis. The process involves the N-terminal protection of the parent drug, melphalan.

Experimental Protocol: Synthesis of Fmoc-L-Melphalan

This protocol is adapted from established literature procedures.[4][7]

Materials:

-

Melphalan

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Acetone

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare an ice-cold solution of melphalan (1.0 equivalent) in a mixture of acetone and distilled water (e.g., 2:1 v/v).

-

Add sodium bicarbonate (a mild base) to the solution.

-

Slowly add a solution of Fmoc-OSu (approximately 1.1 equivalents) to the chilled melphalan solution while stirring.

-

Continue stirring the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 16-18 hours.

-

Upon completion, concentrate the mixture under reduced pressure to remove the acetone.

-

Add ethyl acetate and distilled water to the remaining aqueous solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and wash sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the filtrate under vacuum to yield the crude Fmoc-L-Melphalan product.

-

The product can be further purified by column chromatography if necessary.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques.

Table 2: Physicochemical and Characterization Data

| Property | Value |

| Molecular Formula | C₂₈H₂₈Cl₂N₂O₄ |

| Molecular Weight | 527.44 g/mol |

| Appearance | Typically a white to off-white solid. |

| Purity (HPLC) | ≥95% is recommended for use in SPPS. |

| Storage | Store at low temperatures (e.g., -20°C) under an inert atmosphere. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Melphalan into a peptide sequence follows the standard principles of Fmoc-based SPPS. The workflow involves iterative cycles of deprotection and coupling.

Workflow for Incorporating Fmoc-L-Melphalan in SPPS

Caption: Standard workflow for incorporating Fmoc-L-Melphalan into a peptide using SPPS.

Experimental Protocol: A Single SPPS Coupling Cycle

This protocol describes a generalized manual procedure for incorporating a single residue of Fmoc-L-Melphalan.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Melphalan

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling activator: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-L-Melphalan by dissolving it (3-5 equivalents relative to resin loading) with the coupling activator (e.g., HBTU, ~0.95 eq. to the amino acid) and DIEA (2 eq. to the amino acid) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to ensure completion.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

The resin is now ready for the next deprotection and coupling cycle.

Causality and Critical Considerations:

-

Stability of the Nitrogen Mustard: A key concern is the stability of the bis(2-chloroethyl)amino moiety under the basic conditions of Fmoc deprotection. While the Fmoc group itself is base-labile, the nitrogen mustard can also be susceptible to hydrolysis or other side reactions. It is crucial to use freshly prepared, high-purity piperidine solutions and to keep deprotection times to the minimum necessary for complete Fmoc removal to mitigate potential degradation of the melphalan side chain.

-

Coupling Reagents: The choice of coupling reagent is important. Standard aminium-based reagents like HBTU or HATU are generally effective. The use of excess base (DIEA) should be carefully controlled, as it can potentially promote side reactions.

-

Cleavage Cocktail: The final cleavage of the peptide from the resin and removal of any acid-labile side-chain protecting groups is typically achieved with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). The melphalan side chain is generally stable to standard TFA cleavage conditions.

Conclusion and Future Outlook

Fmoc-L-Phe(4-bis(2-chloroethyl)amino)-OH, or Fmoc-L-Melphalan, represents a powerful tool in the field of medicinal chemistry and drug development. It provides a direct and efficient means to incorporate a clinically proven cytotoxic agent into peptide scaffolds. This enables the rational design of targeted PDCs and enzyme-activated prodrugs, paving the way for next-generation chemotherapeutics with enhanced efficacy and reduced side effects. As our understanding of tumor-specific markers and the tumor microenvironment grows, the strategic use of building blocks like Fmoc-L-Melphalan will undoubtedly play an increasingly important role in the development of precision oncology medicines.

References

-

ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

-

Academia.edu. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Available at: [Link]_

- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406.

-

National Center for Biotechnology Information. Dipeptidyl Peptidase IV as a Potential Target for Selective Prodrug Activation and Chemotherapeutic Action in Cancers. PMC. Available at: [Link]

-

ACS Publications. Dipeptidyl Peptidase IV as a Potential Target for Selective Prodrug Activation and Chemotherapeutic Action in Cancers. Molecular Pharmaceutics. Available at: [Link]

-

PubChem. Fmoc-L-phe(2-OH)-OH. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-Phe-OH: Structure, Synthesis, and Applications. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Available at: [Link]

-

DailyMed. Label: MELPHALAN HYDROCHLORIDE kit. Available at: [Link]

-

PubChem. Fmoc-4-Amino-L-phenylalanine. Available at: [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. rsc.org [rsc.org]

- 4. Dipeptidyl Peptidase IV as a Potential Target for Selective Prodrug Activation and Chemotherapeutic Action in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. renyi.hu [renyi.hu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Properties of Fmoc-Protected Nitrogen Mustard Amino Acids

Abstract

Nitrogen mustards represent a foundational class of DNA alkylating agents, the first of their kind to be used in cancer chemotherapy.[1] Their potent cytotoxicity, however, is often accompanied by significant systemic toxicity, limiting their therapeutic window.[2] A key strategy to mitigate this is the development of prodrugs, where the mustard's reactivity is masked until it reaches the target tumor tissue. This guide focuses on a specific and versatile class of building blocks for such prodrugs: Fmoc-protected nitrogen mustard amino acids. By conjugating the cytotoxic nitrogen mustard warhead to an amino acid scaffold, we can leverage cellular transport mechanisms for improved uptake. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for incorporating these cytotoxic building blocks into peptides using modern Solid-Phase Peptide Synthesis (SPPS), enabling the creation of sophisticated peptide-drug conjugates (PDCs) and targeted therapeutic agents. This document provides an in-depth exploration of the synthesis, core chemical properties, reactivity, and strategic applications of these critical compounds for researchers, chemists, and drug development professionals.

Core Chemical Principles: A Tripartite System

The unique utility of an Fmoc-protected nitrogen mustard amino acid arises from the interplay of its three constituent parts: the cytotoxic warhead, the biological carrier, and the temporary chemical handle for synthesis. Understanding each component is critical to appreciating the molecule's overall function.

The Nitrogen Mustard Warhead: Mechanism of Cytotoxicity

Nitrogen mustards are bifunctional alkylating agents characterized by the bis(2-chloroethyl)amino functional group.[1] Their cytotoxic effect is not a direct action but a consequence of a specific chemical transformation that leads to irreversible DNA damage.[3]

The mechanism proceeds via two key steps:

-

Activation: In a neutral or alkaline pH environment, the lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing one of the chloride ions to form a highly strained and electrophilic aziridinium (or ethylene immonium) ion intermediate.[1][4] This is the rate-determining step for aliphatic mustards.[5]

-

Alkylation: This reactive aziridinium ion is readily attacked by a nucleophile. Within the cell, the most prominent target is the N7 position of guanine bases in DNA.[3][4]

-

Cross-linking: After the first alkylation event, the second chloroethyl arm can undergo the same activation process, forming another aziridinium ion. This can then react with a guanine base on the opposite DNA strand, resulting in a covalent interstrand cross-link (ICL).[1][4]

This ICL physically prevents the separation of the DNA strands, thereby halting replication and transcription. This extensive damage triggers the cell's proofreading mechanisms and, unable to repair the lesion, the cell is forced to undergo programmed cell death, or apoptosis.[1]

}

Figure 1: Mechanism of DNA Interstrand Cross-linking

The Amino Acid Scaffold: A Biological Trojan Horse

Attaching the nitrogen mustard to an amino acid serves a dual purpose. Firstly, it provides a convenient scaffold for further chemical modification. Secondly, and more importantly, it can act as a carrier to enhance cellular uptake. Cancer cells often have a high metabolic rate and upregulate specific amino acid transporters to meet their demand for nutrients.[4] By mimicking a natural amino acid, the cytotoxic conjugate can be actively transported into tumor cells, potentially increasing its local concentration and selectivity.[4] For example, melphalan, a conjugate of L-phenylalanine and a nitrogen mustard, is a clinically used drug that exploits this principle.[6]

The Fmoc Protecting Group: Enabling Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[7][8] It functions as a temporary block for the α-amino group of the amino acid.[9] This protection is crucial to prevent the amino acid from reacting with itself or other molecules during the peptide chain elongation process.[7]

The key advantages of the Fmoc group are:

-

Base Lability: It is readily removed under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][10]

-

Acid Stability: It is stable to the acidic conditions used to cleave the final peptide from the resin and remove most side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[7][11]

-

Orthogonality: The differential stability (base-labile Fmoc group vs. acid-labile side-chain groups) is known as an "orthogonal protection strategy."[9] This allows for the selective deprotection of only the N-terminus at each step of the synthesis, ensuring the peptide is built in the correct sequence.[8]

}

Figure 2: Base-Mediated Fmoc Deprotection

Synthesis and Characterization

The preparation of Fmoc-protected nitrogen mustard amino acids is a multi-step process requiring careful control of reaction conditions to ensure high purity and prevent premature activation of the mustard moiety.

General Synthetic Strategy

A common approach involves the initial synthesis of the nitrogen mustard-amino acid conjugate, followed by the protection of the α-amino group with an Fmoc reagent.

-

Formation of the Nitrogen Mustard Moiety: This can be achieved by reacting the amino group of a precursor amino acid with an agent like 1,2-dichloroethane or by other established methods for creating the bis(2-chloroethyl)amino group.[12] The reactivity of the nitrogen mustard is often attenuated during synthesis, for instance, by using an aromatic amino acid like phenylalanine, where the electron-withdrawing nature of the aromatic ring reduces the nucleophilicity of the nitrogen atom, thereby slowing the rate of aziridinium ion formation.[4]

-

Fmoc Protection: The resulting nitrogen mustard amino acid is then reacted with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[8][10] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause side reactions.[10]

Experimental Protocol: Fmoc Protection of a Nitrogen Mustard Amino Acid

This protocol provides a generalized procedure. Molar equivalents and reaction times may need to be optimized for specific amino acid substrates.

Materials:

-

Nitrogen Mustard Amino Acid (1.0 eq)

-

Fmoc-OSu (1.05 eq)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Deionized Water

-

Diethyl Ether

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the nitrogen mustard amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[10]

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone. Slowly add this solution to the amino acid solution with vigorous stirring, maintaining the temperature at 0-5°C with an ice bath.[10]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: a. Dilute the reaction mixture with water. b. Perform a liquid-liquid extraction with diethyl ether to remove any unreacted Fmoc-OSu and other nonpolar impurities.[10] c. Carefully acidify the aqueous layer to a pH of 2-3 using dilute HCl while cooling in an ice bath.[10] This will precipitate the Fmoc-protected product. d. Extract the product into ethyl acetate (3x volumes). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product is typically purified by column chromatography or recrystallization to achieve high purity.

Analytical Characterization

Confirming the identity and purity of the final product is essential. Standard analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A high-purity standard (≥99%) is critical for successful peptide synthesis to avoid truncated or modified peptide byproducts.[13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure, ensuring the Fmoc group is attached and the nitrogen mustard moiety is intact.

Physicochemical Properties and Stability

The stability of both the Fmoc group and the nitrogen mustard warhead under various conditions is a critical consideration for storage, handling, and application in SPPS.

Stability of the Fmoc Group

The Fmoc group is generally stable under neutral and acidic conditions but is highly sensitive to bases.[11][14]

-

Basic Conditions: Rapidly cleaved by primary and secondary amines like piperidine and diethylamine.[7][15] It is less labile towards tertiary amines.[11]

-

Acidic Conditions: Stable to strong acids like TFA, which is a key feature of its orthogonality in SPPS.[7]

-

Hydrogenolysis: While generally considered stable, some studies have shown that the Fmoc group can be removed under certain hydrogenolysis conditions, offering a non-basic deprotection alternative for sensitive substrates.[15]

Stability and Reactivity of the Nitrogen Mustard Moiety

The reactivity of the nitrogen mustard is highly dependent on its chemical environment, particularly the electronic properties of the attached amino acid and the pH of the solution.

| Condition | Effect on Nitrogen Mustard Moiety | Rationale |

| Neutral to Alkaline pH | Increased Reactivity | The nitrogen atom is deprotonated, increasing its nucleophilicity and facilitating the intramolecular cyclization to the reactive aziridinium ion.[4] |

| Acidic pH | Decreased Reactivity/Deactivation | The nitrogen atom is protonated (R-N⁺H(CH₂CH₂Cl)₂), which prevents its lone pair from participating in the intramolecular cyclization. The compound is effectively "off". |

| Electron-Withdrawing Groups | Decreased Reactivity | Attaching the mustard to an aromatic ring (e.g., phenylalanine) withdraws electron density from the nitrogen, reducing its nucleophilicity and slowing the rate of activation. This enhances stability for oral administration or use as a prodrug.[4] |

| Electron-Donating Groups | Increased Reactivity | Aliphatic linkers or scaffolds increase the electron density on the nitrogen, making it more nucleophilic and accelerating activation. These mustards are generally more reactive and toxic.[5] |

Table 1: Factors Influencing Nitrogen Mustard Reactivity

This pH-dependent reactivity is a cornerstone of many prodrug strategies, where a mustard can be designed to remain dormant in the physiological pH of blood (~7.4) but become activated in the slightly acidic microenvironment of a tumor.[2][16]

Applications in Drug Development and Peptide Synthesis

The primary application of Fmoc-protected nitrogen mustard amino acids is as specialized building blocks for the synthesis of targeted anticancer agents using SPPS.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Once synthesized and purified, the Fmoc-protected nitrogen mustard amino acid can be incorporated into a peptide sequence like any other standard Fmoc-amino acid.

}

Figure 3: SPPS Cycle with a Cytotoxic Amino Acid

Experimental Protocol: SPPS Coupling and Deprotection

This protocol outlines a single cycle for adding the cytotoxic amino acid to a growing peptide chain on a solid support.

-

Resin Preparation: The peptide-resin, with its N-terminal Fmoc group removed from the previous cycle, is swelled in DMF.

-

Amino Acid Activation: In a separate vessel, the Fmoc-protected nitrogen mustard amino acid (3-5 eq) is dissolved in DMF along with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA).[10] This forms an activated ester, which is highly reactive towards the free amine on the resin.

-

Coupling: The activated amino acid solution is added to the reaction vessel containing the resin. The mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.[10] A Kaiser test can be performed on a small sample of beads to confirm the absence of free primary amines, indicating a successful coupling.[8]

-

Washing: The resin is thoroughly washed with DMF and then dichloromethane (DCM) to remove all excess reagents and byproducts.[8]

-

Fmoc Deprotection: To prepare for the next coupling cycle, the Fmoc group is removed. a. A solution of 20% (v/v) piperidine in DMF is added to the resin and agitated for 3-5 minutes.[10] b. The solution is drained. c. A fresh portion of 20% piperidine in DMF is added and agitated for an additional 10-15 minutes to ensure complete deprotection.[10] d. The resin is again washed thoroughly with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next amino acid coupling.

Prodrug and Targeted Delivery Strategies

The true power of these building blocks lies in creating sophisticated prodrugs. By incorporating them into peptides that target tumor-specific receptors or are substrates for tumor-overexpressed enzymes, the delivery of the cytotoxic warhead can be highly localized.

-

Enzyme-Activated Prodrugs: The peptide sequence can be designed to be cleaved by an enzyme that is abundant in the tumor microenvironment (e.g., matrix metalloproteinases). Cleavage releases the nitrogen mustard amino acid, leading to localized activation.

-

Hypoxia-Activated Prodrugs: Some strategies involve incorporating hypoxia-sensitive triggers into the molecule, which are reduced in the low-oxygen environment of solid tumors to release the active drug.[4][17]

-

Receptor-Mediated Targeting: The peptide can act as a ligand for a receptor overexpressed on cancer cells. Upon binding and internalization, the peptide-drug conjugate is delivered directly inside the target cell, where the warhead can be released.

Conclusion

Fmoc-protected nitrogen mustard amino acids are highly specialized yet powerful tools in the field of oncology drug development. They represent a masterful convergence of cytotoxic chemistry, biological targeting, and synthetic practicality. The nitrogen mustard provides the potent DNA-cross-linking capability, the amino acid scaffold offers a pathway for selective cellular uptake, and the Fmoc group enables their seamless integration into complex peptide-drug conjugates via SPPS. A thorough understanding of the distinct properties of each component—the base-lability of the Fmoc group, the pH-dependent activation of the mustard, and the biological role of the amino acid carrier—is paramount for any researcher aiming to design and synthesize the next generation of targeted cancer therapeutics.

References

- Wikipedia. (n.d.). Nitrogen mustard.

- (2026, January 23). Tumor-Selective and Chemical Activation Strategies for Nitrogen Mustard Prodrugs. Chemistry.

- (2022, March 29). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review.

- (n.d.). Utilizing a D-Amino Acid as a Drug Carrier for Antineoplastic Nitrogen Mustard Groups.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

- PubMed. (n.d.). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs.

- ResearchGate. (n.d.). Nitrogen Mustard mechanism of action.

- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- PubMed. (2014, June 10). Aromatic Nitrogen Mustard-Based Prodrugs: Activity, Selectivity, and the Mechanism of DNA Cross-Linking.

- (n.d.). Synthesis of Novel Nitrogen Mustards Containing Amino Alcohol Derivatives.

- ResearchGate. (n.d.). pH‐sensitive nitrogen mustard prodrugs.

- MDPI. (n.d.). Nitrogen-Based Alkylating Anticancer Agents.

- (n.d.). Methods for Removing the Fmoc Group.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.

- (n.d.). Utilizing a D-amino acid as a drug carrier for antineoplastic nitrogen mustard groups.

- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.

- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.

- YouTube. (2014, November 27). The Nitrogen Mustards Part 1.

- eScholarship. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys.

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. Tumor-Selective and Chemical Activation Strategies for Nitrogen Mustard Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. tandfonline.com [tandfonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. Utilizing a D-amino acid as a drug carrier for antineoplastic nitrogen mustard groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Amino Protecting Groups Stability [organic-chemistry.org]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

Optimizing the Solvation and Stability of Fmoc-Melphalan in DMF for Peptide Synthesis

Executive Summary

Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine (Fmoc-Melphalan) represents a unique challenge in solid-phase peptide synthesis (SPPS). While the compound exhibits excellent thermodynamic solubility in N,N-dimethylformamide (DMF), it suffers from significant kinetic instability. The presence of the reactive nitrogen mustard group—specifically the bis(2-chloroethyl)amino moiety—renders the molecule susceptible to intramolecular cyclization, forming a highly electrophilic aziridinium ion.

This guide details the physicochemical paradox of Fmoc-Melphalan: it dissolves readily, but degrades rapidly. The protocols below prioritize "Just-in-Time" preparation to preserve the integrity of the alkylating pharmacophore during the coupling process.

Part 1: Physicochemical Profile & Solubility[1][2]

Solubility vs. Stability

Contrary to common assumptions regarding hydrophobic amino acids, Fmoc-Melphalan is highly soluble in polar aprotic solvents like DMF. The Fmoc group provides lipophilicity, while the core phenylalanine structure interacts well with the amide-like nature of DMF.

| Solvent | Solubility Limit (20°C) | Kinetic Stability Window | Recommendation |

| DMF (Anhydrous) | > 0.5 M (approx. 200 mg/mL) | < 1 Hour | Primary Solvent |

| NMP | > 0.5 M | < 45 Minutes | Alternative (Higher Polarity) |

| DMSO | > 0.8 M | Not Recommended | Promotes rapid oxidation/hydrolysis |

| Water | Insoluble | N/A | Avoid trace moisture |

The "Dissolution Trap"

Researchers often mistake the visual clarity of a stored Fmoc-Melphalan/DMF solution for chemical stability. Do not store stock solutions. Even at -20°C, the dissolved monomer undergoes slow cyclization. In the presence of tertiary bases (DIEA, NMM) used during coupling, this degradation accelerates exponentially.

Part 2: The Instability Mechanism (The "Why")

To handle this reagent successfully, one must understand the degradation pathway. The nitrogen atom of the mustard group possesses a lone pair that acts as an intramolecular nucleophile.

In high-dielectric solvents like DMF, this nitrogen attacks the

Mechanism of Aziridinium Formation[3][4]

Key Insight: The formation of the aziridinium ion is pH-dependent. The presence of bases (like Piperidine used for Fmoc removal or DIEA used for coupling) stabilizes the transition state or neutralizes the HCl byproduct, driving the reaction forward. Therefore, minimize the time the activated amino acid spends in the presence of base.

Part 3: Optimized Operational Protocol

This protocol is designed to minimize the "wet time" of the nitrogen mustard group.

Reagents & Preparation

-

Solvent: High-grade DMF (Amine-free, <0.01% H2O).

-

Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure are recommended over HBTU/DIEA to maintain a lower pH during activation.

-

Concentration: Target 0.1 M to 0.2 M . Higher concentrations increase the rate of intermolecular polymerization.

Step-by-Step Workflow

Detailed Methodology

-

Resin Preparation: Ensure the resin is fully swollen and deprotected (Fmoc removed) before you touch the Fmoc-Melphalan powder.

-

Solvation: Weigh the Fmoc-Melphalan. Add DMF to achieve a 0.2 M concentration. Vortex briefly (10-15 seconds).

-

Note: Sonicate only if absolutely necessary and for <30 seconds to avoid heat generation.

-

-

Activation (The Critical Step):

-

Preferred: Add 1.0 eq DIC and 1.0 eq Oxyma Pure. This generates the active ester without adding excess tertiary base.

-

Alternative: If using HATU/HBTU, premix the uronium salt with the amino acid, then add DIEA (2.0 eq) immediately before dispensing onto the resin. Do not let this mixture stand.

-

-

Coupling: Pour the mixture onto the resin. Allow to react for 45–60 minutes.

-

Warning: Extended coupling times (>2 hours) provide diminishing returns and increase the risk of alkylating the resin or the peptide backbone.

-

-

Washing: Wash the resin immediately with DMF (5x) followed by DCM (3x) to remove any traces of the active alkylating agent.

Part 4: Troubleshooting & Safety

Common Failure Modes

-

Precipitation: If the solution turns cloudy, the aziridinium ion may have polymerized or hydrolyzed. Discard immediately.

-

Low Coupling Efficiency: Often caused by "dead" reagent. If the Fmoc-Melphalan sat in DMF for >1 hour before use, a significant portion has likely cyclized and is no longer reactive at the carboxylic acid (or has side-reacted).

-

Adduct Formation: If the mass spec shows +42 Da or similar shifts, the piperidine from the subsequent deprotection step may have reacted with the chloroethyl side chain. Ensure extremely thorough washing after the Melphalan coupling.

Safety (HSE)

Fmoc-Melphalan is a derivative of a nitrogen mustard warhead.

-

Cytotoxicity: It is a potent alkylating agent.[2]

-

Inactivation: All waste streams (DMF washes) must be quenched. A solution of 5% Sodium Thiosulfate is effective at neutralizing the alkylating activity by acting as a sacrificial nucleophile.

-

PPE: Double nitrile gloves and a fume hood are mandatory.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 460612, Melphalan. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides context on Fmoc stability and side reactions). Retrieved from [Link]

-

Matrix Innovation. Fmoc-L-Phe(4-Cl)-OH Product Data. (Solubility benchmarks for halogenated phenylalanine derivatives). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Fmoc-Melphalan vs. Chlorambucil in Peptide Synthesis

Abstract

The conjugation of cytotoxic agents to peptides to form peptide-drug conjugates (PDCs) is a cornerstone of modern targeted cancer therapy.[1] Among the arsenal of cytotoxic payloads, the nitrogen mustards melphalan and chlorambucil remain highly relevant due to their potent DNA alkylating activity.[2][3][4] The successful synthesis of a highly pure and potent PDC hinges on the strategic choice of the alkylating agent and the method of its incorporation into the peptide backbone. This guide provides a detailed technical comparison between two distinct approaches: the direct incorporation of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected melphalan during solid-phase peptide synthesis (SPPS) and the post-synthetic conjugation of chlorambucil to a completed peptide. This document will delve into the chemical properties, synthetic methodologies, potential side reactions, and analytical characterization of the resulting conjugates, offering researchers and drug developers the critical insights needed to make informed decisions in their experimental design.

Introduction to the Alkylating Agents: Melphalan and Chlorambucil

Melphalan and chlorambucil are both bifunctional alkylating agents that exert their cytotoxic effects by forming covalent cross-links with DNA, thereby inhibiting DNA replication and transcription and ultimately inducing apoptosis.[5] While they share a common pharmacophore, their distinct chemical structures influence their reactivity, stability, and suitability for different peptide conjugation strategies.

1.1. Melphalan

Melphalan is a phenylalanine derivative of nitrogen mustard. Its structure incorporates an amino acid moiety, which can facilitate cellular uptake via amino acid transporters. However, melphalan is known for its limited stability in solution and potential for cross-reactivity.[6][7] Safe handling procedures are crucial due to its high toxicity.[6][8][9]

1.2. Chlorambucil

Chlorambucil features a phenylbutyric acid scaffold attached to the nitrogen mustard group. It is generally considered to be more stable in solution compared to melphalan.[10] However, its conjugation to peptides typically requires post-synthetic modification, which can introduce challenges in controlling the site and stoichiometry of the reaction.[11]

Table 1: Comparative Properties of Melphalan and Chlorambucil

| Property | Melphalan | Chlorambucil |

| Chemical Structure | Phenylalanine nitrogen mustard | Phenylbutyric acid nitrogen mustard |

| Mechanism of Action | DNA cross-linking | DNA cross-linking |

| Aqueous Stability | Limited, prone to degradation[6] | More stable than melphalan[10][12] |

| Cellular Uptake | Facilitated by amino acid transporters | Passive diffusion and other mechanisms |

| Primary Conjugation Strategy | Direct incorporation via Fmoc-protected derivative | Post-synthetic modification |

| Cross-Sensitivity | Possible cross-sensitivity with chlorambucil[6][7] | Possible cross-sensitivity with melphalan[6][7] |

Synthetic Strategies for Peptide Conjugation

The choice between Fmoc-melphalan and chlorambucil dictates the overall synthetic workflow. The former is integrated directly into the automated or manual solid-phase synthesis, while the latter is typically introduced after the peptide has been fully assembled and cleaved from the resin.

2.1. Direct Incorporation: Fmoc-Melphalan in Solid-Phase Peptide Synthesis (SPPS)

The use of an Fmoc-protected version of melphalan allows for its direct incorporation into the peptide sequence at a specific, predetermined position during SPPS. This approach offers precise control over the conjugation site. The Fmoc group is a base-labile protecting group for the α-amino group of the amino acid, making it ideal for SPPS protocols where side-chain protecting groups are typically acid-labile.[][14][15]

Workflow for Fmoc-Melphalan Incorporation in SPPS

Caption: SPPS workflow for site-specific incorporation of Fmoc-Melphalan.

Experimental Protocol: On-Resin Coupling of Fmoc-Melphalan-OH

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-Melphalan-OH (1.5 eq) with a coupling reagent such as HBTU (1.5 eq) and a base like diisopropylethylamine (DIPEA) (3 eq) in DMF for 5 minutes.

-

Add the activated Fmoc-Melphalan solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Continuation: Proceed with the deprotection of the newly added Fmoc-Melphalan to continue the peptide chain elongation.

Causality Behind Experimental Choices:

-

Pre-activation: Pre-activating the Fmoc-Melphalan minimizes the exposure of the sensitive melphalan moiety to the basic coupling conditions for an extended period, reducing the risk of degradation.

-

Extended Coupling Time: The bulky nature of the melphalan side chain can sterically hinder the coupling reaction, often necessitating a longer reaction time compared to standard amino acids.

-

Kaiser Test: This qualitative test is crucial for ensuring that each coupling step proceeds to completion, which is essential for the purity of the final peptide.

Potential Side Reactions:

-

Aspartimide Formation: If the sequence contains an aspartic acid residue, the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate, which can result in a mixture of α- and β-aspartyl peptides and racemization.[15][16]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to cleavage of the dipeptide from the resin.[17][18]

2.2. Post-Synthetic Conjugation: Chlorambucil

Chlorambucil is typically conjugated to a peptide after it has been synthesized, purified, and characterized. This approach requires a reactive handle on the peptide, such as a primary amine (e.g., the N-terminus or a lysine side chain) or a thiol group (cysteine side chain), to react with an activated form of chlorambucil.

Workflow for Post-Synthetic Chlorambucil Conjugation

Caption: Post-synthetic conjugation workflow for Chlorambucil.

Experimental Protocol: Solution-Phase Conjugation of Chlorambucil to a Peptide's N-terminus

-

Chlorambucil Activation:

-

Dissolve chlorambucil (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF.

-

Add dicyclohexylcarbodiimide (DCC) (1.2 eq) and stir the reaction at room temperature for 4-6 hours to form the chlorambucil-NHS ester.

-

Filter to remove the dicyclohexylurea (DCU) byproduct.

-

-

Peptide Preparation: Dissolve the purified peptide (1 eq) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Conjugation Reaction: Add the activated chlorambucil-NHS ester solution dropwise to the peptide solution while stirring.

-

Reaction Monitoring: Allow the reaction to proceed for 12-24 hours at 4°C. Monitor the reaction progress by RP-HPLC.

-

Purification: Once the reaction is complete, purify the crude conjugate by preparative RP-HPLC to isolate the desired product.

-

Characterization: Confirm the identity and purity of the final chlorambucil-peptide conjugate by mass spectrometry and analytical RP-HPLC.

Causality Behind Experimental Choices:

-

NHS Ester Activation: Converting the carboxylic acid of chlorambucil to an NHS ester creates a more reactive species that can efficiently form a stable amide bond with the primary amine of the peptide under mild conditions.[19]

-

pH Control: Maintaining a slightly basic pH (around 8.5) ensures that the N-terminal amine of the peptide is deprotonated and thus nucleophilic, facilitating the reaction with the NHS ester.

-

Low Temperature: Running the reaction at 4°C helps to minimize potential degradation of the chlorambucil and reduces the likelihood of side reactions.

Comparative Analysis: Fmoc-Melphalan vs. Chlorambucil

The choice between these two methodologies is not trivial and depends on the specific requirements of the project.

Table 2: Head-to-Head Comparison of Conjugation Strategies

| Feature | Fmoc-Melphalan (Direct Incorporation) | Chlorambucil (Post-Synthetic) |

| Site Specificity | High: Determined by sequence position | Lower: Can be non-specific if multiple reactive sites exist (e.g., multiple lysines) |

| Synthetic Efficiency | Integrated into a single automated process | Requires multiple distinct steps (synthesis, purification, conjugation, re-purification) |

| Yield | Potentially lower overall yield due to challenges in coupling bulky residue | Can be higher for the peptide synthesis step, but losses occur during conjugation and re-purification |

| Purity of Final Product | High, as impurities can be removed during standard peptide purification | Can be challenging to separate unreacted peptide, excess drug, and di- or tri-conjugated species |

| Scalability | Well-suited for automated, large-scale synthesis | Can be more complex to scale up due to multiple purification steps |

| Versatility | Limited to incorporation during SPPS | Can be conjugated to peptides, proteins, and other molecules with suitable reactive handles |

| Stability Concerns | Melphalan moiety is exposed to repeated basic deprotection steps | Peptide is stable; chlorambucil is introduced at the end, minimizing its exposure to harsh conditions |

Analytical Characterization of the Final Conjugates

Regardless of the synthetic route, rigorous analytical characterization is essential to ensure the identity, purity, and stability of the final peptide-drug conjugate.[20][21][22]

Analytical Workflow for Peptide-Drug Conjugates

Caption: A comprehensive analytical workflow for PDC characterization.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the conjugate and to separate it from any unreacted starting materials or byproducts.[21][22]

-

Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the conjugate, thereby verifying the successful attachment of the drug molecule.[23][24]

-

Peptide Mapping: This powerful technique involves enzymatic digestion of the PDC followed by LC-MS/MS analysis. It can precisely identify the amino acid residue to which the drug is attached, which is particularly crucial for validating the site-specificity of the conjugation.[23][24]

Conclusion and Recommendations

Both Fmoc-melphalan and chlorambucil are valuable tools for the synthesis of peptide-drug conjugates. The optimal choice depends heavily on the specific goals of the research.

-

Choose Fmoc-Melphalan when:

-

Absolute site-specificity is critical.

-

A streamlined, single synthetic process is desired.

-

The peptide sequence is not highly susceptible to base-induced side reactions.

-

-

Choose Chlorambucil when:

-

The peptide sequence is sensitive to the repeated basic conditions of Fmoc deprotection.

-

Conjugation to a fully folded and characterized peptide or protein is required.

-

Multiple conjugation sites are acceptable, or a single reactive handle can be engineered into the peptide.

-

Ultimately, the decision requires a careful evaluation of the trade-offs between the precise control and synthetic efficiency offered by the Fmoc-melphalan approach and the milder conditions and versatility of post-synthetic chlorambucil conjugation. As the field of peptide-drug conjugates continues to evolve, the development of novel, highly stable drug derivatives and more efficient, specific conjugation chemistries will further expand the toolkit available to researchers in their quest for more effective targeted therapies.

References

-

ResearchGate. (n.d.). Design, synthesis and anticancer evaluation of novel oncolytic peptide-chlorambucil conjugates. Available at: [Link]

-

PubMed. (2023). Design, synthesis and anticancer evaluation of novel oncolytic peptide-chlorambucil conjugates. Available at: [Link]

-

NIH. (2011). Peptide-Chlorambucil Conjugates Combat Pgp-Dependent Drug Efflux. Available at: [Link]

-

NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Available at: [Link]

-

Hospira. (2018). Melphalan for Injection. Available at: [Link]

-

Cancer Care Ontario. (n.d.). melphalan. Available at: [Link]

-

ACS Publications. (2009). Synthesis and Biophysical Characterization of Chlorambucil Anticancer Ether Lipid Prodrugs. Available at: [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). AROMATIC OLIGOPEPTIDES WITH CHLORAMBUCIL MOIETY с SYNTHESIS AND BIOLOGICAL EVALUATION. Available at: [Link]

-

MDPI. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Available at: [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

-

ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

-

BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Available at: [Link]

-

NCODA. (n.d.). Melphalan - ORAL CHEMOTHERAPY EDUCATION. Available at: [Link]

-

PubMed. (1998). Albumin conjugates of the anticancer drug chlorambucil: synthesis, characterization, and in vitro efficacy. Available at: [Link]

-

medicines.org.uk. (n.d.). Melphalan 50 mg powder and solvent for solution for injection/infusion. Available at: [Link]

-

RSC Publishing. (n.d.). A peptide–drug hydrogel to enhance the anti-cancer activity of chlorambucil. Available at: [Link]

-

OncoLink. (2025). Home Safety for Patients Receiving Anti-Cancer Medications. Available at: [Link]

-

Taylor & Francis Online. (2017). Peptide–drug conjugates as effective prodrug strategies for targeted delivery. Available at: [Link]

-

PubMed. (n.d.). Chlorambucil: stability of solutions during preparation and storage. Available at: [Link]

-

NIH. (n.d.). The Peptide–Drug Conjugate Melflufen Modulates the Unfolded Protein Response of Multiple Myeloma and Amyloidogenic Plasma Cells and Induces Cell Death. Available at: [Link]

-

Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]

-

ACS Publications. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. Available at: [Link]

-

NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Available at: [Link]

-

ResearchGate. (2025). Melphalan Flufenamide: a Peptide-Drug Conjugate for the Treatment of Multiple Myeloma. Available at: [Link]

-

METU. (n.d.). Synthesis of peptide-fullerenol conjugate and peptide hydrogels for drug delivery. Available at: [Link]

-

ResearchGate. (2025). Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

-

PubMed. (n.d.). Comparative pharmacokinetics of chlorambucil and melphalan in man. Available at: [Link]

-

PubMed. (1975). Treatment of myeloma. Comparison of melphalan, chlorambucil, and azathioprine. Available at: [Link]

-

MDPI. (2021). Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches. Available at: [Link]

-

MDPI. (2022). Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells. Available at: [Link]

-

CentAUR. (2024). Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. Available at: [Link]

-

PubMed. (2023). pH-triggered dynamic erosive small molecule chlorambucil nano-prodrugs mediate robust oral chemotherapy. Available at: [Link]

-

Nature. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Available at: [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anticancer evaluation of novel oncolytic peptide-chlorambucil conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. cancercareontario.ca [cancercareontario.ca]

- 8. ncoda.org [ncoda.org]

- 9. medicines.org.uk [medicines.org.uk]

- 10. Comparative pharmacokinetics of chlorambucil and melphalan in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chlorambucil: stability of solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. chempep.com [chempep.com]

- 18. mesalabs.com [mesalabs.com]

- 19. ptfarm.pl [ptfarm.pl]

- 20. usp.org [usp.org]

- 21. ijsra.net [ijsra.net]

- 22. researchgate.net [researchgate.net]

- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bioagilytix.com [bioagilytix.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Melphalan-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Therapeutic Promise of Melphalan Peptides

Melphalan, a nitrogen mustard alkylating agent, is a potent chemotherapeutic used in the treatment of various cancers, including multiple myeloma and ovarian cancer.[1][2] Its cytotoxic activity stems from the ability of its bis(2-chloroethyl)amino group to form covalent adducts with DNA, ultimately leading to cell death.[1][2] To enhance its tumor-targeting specificity and reduce systemic toxicity, there is significant interest in incorporating melphalan into peptides to create peptide-drug conjugates (PDCs).[3] Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the state-of-the-art method for assembling peptides with high fidelity and efficiency.[][5]

However, the incorporation of Fmoc-Melphalan-OH into a growing peptide chain via SPPS presents a significant chemical challenge. The very reactivity that makes melphalan an effective anticancer agent also renders it susceptible to undesired side reactions under the standard conditions of Fmoc-SPPS. The primary concern is the stability of the nucleophilic bis(2-chloroethyl)amino moiety during the basic conditions required for Fmoc deprotection and the strong acidic conditions used for cleavage from the solid support. This document provides a comprehensive guide, including detailed protocols and expert insights, to navigate the complexities of synthesizing melphalan-containing peptides.

Understanding the Core Challenge: Reactivity of the Melphalan Side Chain

The bis(2-chloroethyl)amino group of melphalan is a potent nucleophile and alkylating agent. This inherent reactivity is the primary obstacle in its application in standard Fmoc-SPPS protocols.

During Fmoc Deprotection: The standard method for Fmoc group removal involves treatment with a solution of piperidine in DMF, a basic environment.[5] There is a considerable risk that the nitrogen mustard group of a resin-bound melphalan residue could react with the piperidine or other nucleophiles present, or even undergo intramolecular cyclization. While some sources suggest that piperazine may be a milder alternative to piperidine and can reduce certain side reactions, its compatibility with the melphalan moiety has not been extensively studied.[6][7]

During TFA Cleavage: The final step of SPPS involves cleaving the peptide from the resin and removing side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA).[8] The highly acidic conditions could potentially lead to the degradation of the melphalan side chain or promote unwanted alkylation of other sensitive amino acid residues within the peptide sequence. The use of scavengers in the cleavage cocktail is crucial to quench reactive cationic species generated during this process.[8][9]

Strategic Approaches to Fmoc-Melphalan SPPS

Given the reactive nature of the melphalan side chain, a direct application of standard Fmoc-SPPS protocols is ill-advised. A successful synthesis hinges on a carefully considered strategy that mitigates the risk of side reactions. The ideal approach would involve the use of a protecting group for the bis(2-chloroethyl)amino moiety that is stable to the conditions of SPPS and can be removed orthogonally after the synthesis is complete. However, the availability of such a protected Fmoc-Melphalan derivative is not widespread.

Therefore, the following protocol is based on the premise of using unprotected Fmoc-Melphalan-OH and focuses on optimizing the coupling, deprotection, and cleavage steps to minimize side reactions.

Experimental Protocols

PART 1: Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Fmoc-Melphalan-OH | Synthesis Grade | Commercially available | Store desiccated at -20°C. |

| Rink Amide Resin | 100-200 mesh | Standard Supplier | For C-terminal amide peptides. |

| Fmoc-protected amino acids | SPPS Grade | Standard Supplier | |

| HCTU | ≥99.5% | Standard Supplier | |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | |

| Piperidine | Peptide Synthesis Grade | Standard Supplier | |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Use high-purity, amine-free DMF.[10] |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | |

| Triisopropylsilane (TIS) | ≥98% | Standard Supplier | Scavenger. |

| 1,2-Ethanedithiol (EDT) | ≥98% | Standard Supplier | Scavenger. |

| Phenol | ACS Grade | Standard Supplier | Scavenger. |

| Diethyl ether | Anhydrous | Standard Supplier | For peptide precipitation. |

PART 2: Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis of a hypothetical melphalan-containing peptide on a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Coupling:

-

Place 167 mg of Rink Amide resin (0.6 mmol/g loading) in a fritted syringe reaction vessel.

-

Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.

-

Drain the DMF.

-

For the first amino acid (if not melphalan), follow a standard HCTU/DIPEA coupling protocol.[10]

2. Fmoc Deprotection:

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate gently for 3 minutes.

-

Drain the piperidine solution.

-

Add another 5 mL of 20% (v/v) piperidine in DMF and agitate for 7 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

3. Coupling of Fmoc-Melphalan-OH:

-

Critical Consideration: Due to the potential for side reactions, the activation and coupling of Fmoc-Melphalan-OH should be performed expeditiously. Pre-activation should be avoided.

-

In a separate vial, dissolve Fmoc-Melphalan-OH (2.5 equivalents, 0.25 mmol, 128 mg) and HCTU (2.4 equivalents, 0.24 mmol, 100 mg) in 2 mL of DMF.

-

Immediately before adding to the resin, add DIPEA (5 equivalents, 0.5 mmol, 87 µL).

-

Add the activated Fmoc-Melphalan-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or consider a second coupling.

4. Subsequent Amino Acid Couplings:

-

After successful coupling of Fmoc-Melphalan-OH, wash the resin with DMF (3 x 5 mL).

-

Proceed with the standard Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

5. Final Cleavage and Deprotection:

-

Critical Consideration: A robust scavenger cocktail is essential to protect the melphalan residue and other sensitive amino acids from alkylation by reactive species generated during cleavage.[8]

-

After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

-

Dry the resin under a stream of nitrogen for 15 minutes.

-

Prepare the cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[8] Prepare 10 mL of the cocktail per gram of resin.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of ice-cold diethyl ether.

-

Rinse the resin with a small amount of fresh TFA and add it to the ether.

-

Precipitate the peptide by gently swirling the ether mixture. Place at -20°C for 30 minutes to enhance precipitation.

-

Centrifuge the mixture at 3000 rpm for 5 minutes and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2 x 10 mL).

-

Dry the crude peptide under vacuum.

PART 3: Purification and Characterization

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the melphalan-containing peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Workflow and Key Decision Points in Fmoc-Melphalan SPPS

Caption: Workflow for the solid-phase synthesis of melphalan-containing peptides.

Troubleshooting and Expert Recommendations

-

Incomplete Coupling of Fmoc-Melphalan-OH: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents is recommended. Avoid extending the initial coupling time excessively to minimize potential side reactions.

-

Low Cleavage Yield: Ensure the resin is thoroughly dried before adding the cleavage cocktail. Inefficient cleavage can also result from peptide aggregation; in such cases, using a more specialized cleavage cocktail or optimizing the cleavage time may be necessary.

-

Presence of Side Products: The presence of unexpected masses in the mass spectrum of the crude product may indicate side reactions involving the melphalan moiety. The use of a comprehensive scavenger cocktail like Reagent K is the first line of defense.[8] If significant side products persist, further optimization of the deprotection and cleavage conditions, or the use of a protected melphalan derivative, may be required.

-

Solubility Issues: Fmoc-Melphalan-OH may have limited solubility in DMF. Gentle warming or sonication can aid in dissolution, but prolonged heating should be avoided to prevent degradation.

Conclusion

The solid-phase synthesis of melphalan-containing peptides is a challenging yet feasible endeavor. The key to success lies in a meticulous approach that acknowledges and addresses the inherent reactivity of the melphalan side chain. By employing optimized coupling strategies, careful deprotection, and a robust cleavage protocol with appropriate scavengers, researchers can successfully synthesize these promising therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for the development of novel melphalan-based peptide-drug conjugates.

References

- Beyer, J., et al. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science, 7(10), 527-548.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.

- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5400-5406.

- Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-(p-(Bis(2-chloroethyl)amino)phenyl)alanine. Retrieved from [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Saccharomyces Genome Database. (n.d.). melphalan. Retrieved from [Link]

- Muttenthaler, M., et al. (2022). Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues. In Methods in Molecular Biology (Vol. 2371, pp. 37-64). Humana, New York, NY.

- Hansen, P. R., & Oddo, A. (2015). Fmoc solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1348, 33–50.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Patri, A. S., et al. (2021).

- Emmanuel, M. (2025). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Melphalan. In Pharmaceuticals (Vol. 100A, pp. 217-234). IARC.

- Szymańska, P., et al. (2022). Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. International journal of molecular sciences, 23(3), 1760.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 21(11), 1589.

- Sharma, A., et al. (2017). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & biomolecular chemistry, 15(46), 9836–9842.

-

Arisys. (2021, February 23). Emerging Trends in Solid State Phase Peptide Synthesis. Retrieved from [Link]

- Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1135–1154.

- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of peptide science : an official publication of the European Peptide Society, 5(4), 183–190.

Sources

- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cem.de [cem.de]

- 10. chem.uci.edu [chem.uci.edu]

Application Note: Precision Synthesis of Melphalan-Conjugated Peptides via Fmoc SPPS

Executive Summary